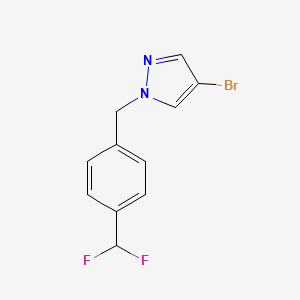
4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole
Vue d'ensemble
Description
4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H9BrF2N2 and its molecular weight is 287.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : CHBrFN
- CAS Number : 2248341-99-1
- Molecular Weight : 303.12 g/mol
The primary mechanism of action for this compound involves its interaction with various biological targets, including:
- Serotonin Receptors : It has been shown to modulate serotonin receptor activity, which can affect mood and anxiety levels.
- Dopamine Receptors : The compound may also influence dopamine pathways, potentially impacting reward and motivational behaviors.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies have suggested that this compound may possess antidepressant-like effects in animal models, likely through its serotonergic modulation.
- Anxiolytic Effects : The compound has been observed to reduce anxiety-like behaviors, indicating potential use in anxiety disorders.
- Neuroprotective Properties : Preliminary data suggest neuroprotective effects, possibly due to its ability to reduce oxidative stress in neuronal cells.
Study 1: Antidepressant-Like Effects
A study conducted on rodents demonstrated that administration of this compound resulted in a significant decrease in immobility time during forced swim tests, indicating antidepressant-like effects. The underlying mechanism was attributed to increased serotonin levels in the brain.
Study 2: Anxiolytic Activity
In another experiment, the compound was tested for anxiolytic properties using the elevated plus maze model. Results showed that animals treated with the compound spent more time in the open arms of the maze compared to controls, suggesting reduced anxiety.
Data Tables
| Biological Activity | Effect Observed | Study Reference |
|---|---|---|
| Antidepressant | Decreased immobility time | Study 1 |
| Anxiolytic | Increased time in open arms | Study 2 |
| Neuroprotective | Reduced oxidative stress | Ongoing research |
Propriétés
IUPAC Name |
4-bromo-1-[[4-(difluoromethyl)phenyl]methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2/c12-10-5-15-16(7-10)6-8-1-3-9(4-2-8)11(13)14/h1-5,7,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRHBIHSLYYLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















